molecular formula C15H30O2S B14253525 4-(Undecylsulfanyl)butanoic acid CAS No. 393508-49-1

4-(Undecylsulfanyl)butanoic acid

Cat. No.: B14253525
CAS No.: 393508-49-1
M. Wt: 274.5 g/mol
InChI Key: ZHMGZDDGBCKAPA-UHFFFAOYSA-N
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Description

4-(Undecylsulfanyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with an undecylsulfanyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Undecylsulfanyl)butanoic acid typically involves the reaction of butanoic acid derivatives with undecylsulfanyl reagents. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid reacts with an undecylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring consistency and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Undecylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The undecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted butanoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Undecylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Undecylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decylsulfanyl)butanoic acid
  • 4-(Dodecylsulfanyl)butanoic acid
  • 4-(Hexylsulfanyl)butanoic acid

Uniqueness

4-(Undecylsulfanyl)butanoic acid is unique due to its specific chain length and the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it valuable for specific applications.

Properties

CAS No.

393508-49-1

Molecular Formula

C15H30O2S

Molecular Weight

274.5 g/mol

IUPAC Name

4-undecylsulfanylbutanoic acid

InChI

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-15(16)17/h2-14H2,1H3,(H,16,17)

InChI Key

ZHMGZDDGBCKAPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCSCCCC(=O)O

Origin of Product

United States

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